Product packaging for Ethanol, 2-amino-, nitrate (1:1)(Cat. No.:CAS No. 20748-72-5)

Ethanol, 2-amino-, nitrate (1:1)

Cat. No.: B8703875
CAS No.: 20748-72-5
M. Wt: 124.10 g/mol
InChI Key: WAFNMNCIAQAQJU-UHFFFAOYSA-N
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Description

Contextualization within Amine-Nitrate Chemical Systems

Amine-nitrate systems are ionic compounds composed of an ammonium (B1175870) or substituted ammonium cation and a nitrate (B79036) anion. The simplest example is ammonium nitrate (NH₄NO₃), a widely used compound in fertilizers and as an oxidizing component in explosives. britannica.combyjus.com A key feature of these systems is the provision of nitrogen in both the reduced (ammonium) and oxidized (nitrate) forms. usda.gov This characteristic is particularly valuable in agriculture, where the nitrate ion is immediately available for plant uptake, while the ammonium ion can be taken up directly or after gradual conversion to nitrate by soil microbes. usda.gov

The properties of amine nitrates can be tuned by altering the organic substituent on the amine. For instance, monomethylamine nitrate (CH₃NH₃NO₃) is studied as a reagent in chemical synthesis and for its potential in energetic material formulations. ontosight.ai Ethanol (B145695), 2-amino-, nitrate (1:1) is part of a subset known as alkanolamine nitrates. The presence of the hydroxyl (-OH) group from the ethanolamine (B43304) moiety introduces additional functionality, such as increased hydrogen bonding capabilities, which influences properties like melting point and thermal stability.

Many amine nitrates, including ethanolammonium nitrate (EtAN), are classified as protic ionic liquids, which are salts with low melting points formed via proton transfer from a Brønsted acid to a Brønsted base. ontosight.ai These materials are gaining attention for their high ionic conductivity, stability, and utility as solvents in various chemical processes and electrochemical applications. ontosight.ai

Historical Trajectories in Organic Synthesis Research Pertaining to Nitrate Esters and Amine Salts

The history of related compounds is deeply rooted in the development of energetic materials and industrial chemistry. The process of nitration became a cornerstone of the organic synthesis industry over a century ago. springerprofessional.de

Nitrate Esters: Research into the nitration of alcohols to form nitrate esters (R-ONO₂) began as early as the 1830s with investigations into the nitration of glycerol. springerprofessional.de This work culminated in the synthesis of nitroglycerin, a powerful liquid explosive. springerprofessional.deresearchgate.net The late 19th century saw the commercial-scale production of nitrate esters like nitrocellulose and nitroglycerin, which became primary components of "smokeless" powders and dynamite, revolutionizing propellants and explosives. taylorandfrancis.com Another significant nitrate ester, pentaerythritol (B129877) tetranitrate (PETN), was first synthesized in 1891 and became a widely used military explosive due to its power and stability. springerprofessional.de

Amine Salts: Ammonium nitrate has been a central compound in industrial chemistry for decades. It is produced by the reaction of ammonia (B1221849) with nitric acid. usda.gov While its primary use is as a high-nitrogen fertilizer, its oxidizing properties have made it a key component in explosive mixtures, such as ammonia dynamites and ANFO (Ammonium Nitrate/Fuel Oil). britannica.com The industrialist Lammot du Pont began producing sodium nitrate-based powder in 1858, which was a less expensive alternative for mining and construction applications. britannica.com The study of simple organic amine nitrates, like monomethylamine nitrate, followed, exploring their synthesis and chemical reactivity. ontosight.ai

The synthesis of Ethanol, 2-amino-, nitrate (1:1) represents a convergence of these historical paths, combining the nitrate group, historically significant in explosives and as an oxidizer, with a functionalized organic amine.

Current Research Significance of Ethanol, 2-amino-, nitrate (1:1) in Synthetic Chemistry

The contemporary research significance of Ethanol, 2-amino-, nitrate (1:1) lies primarily in its roles as a versatile building block in organic synthesis and as a functional ionic liquid.

As a Synthetic Intermediate and Catalyst: The compound serves as a valuable intermediate for creating more complex molecules. The ethanolamine backbone can undergo reactions typical of primary amines and alcohols, while the nitrate salt form can influence reactivity and solubility. It is used as a precursor for synthesizing various organic compounds through reactions like alkylation and acylation. It can also function as a catalyst in certain organic transformations, potentially improving reaction rates and yields.

Applications in Synthetic Reactions

Reaction TypeProduct ClassRole of Ethanol, 2-amino-, nitrate (1:1)
AlkylationSubstituted Amino AlcoholsIntermediate
AcylationAmidesIntermediate
CatalysisVariesCatalyst

Table data derived from research findings on the compound's utility in organic synthesis.

As an Ionic Liquid (Ethanolammonium Nitrate - EtAN): When considered as an ionic liquid, ethanolammonium nitrate (EtAN) is the focus of significant research. ontosight.ai Its properties, such as high ionic conductivity, low viscosity, and thermal stability, make it a promising candidate for several advanced applications. ontosight.ai Researchers are exploring its use in:

Electrochemistry: As an electrolyte in devices like batteries and supercapacitors. ontosight.ai

Solvent Chemistry: As a "green" solvent for chemical synthesis and extraction processes, owing to its ability to dissolve a wide range of compounds. ontosight.ai

Thermal Energy Storage: Its phase change properties are being investigated for potential use in thermal energy storage systems. ontosight.ai

The presence of the hydroxyl group allows for extensive hydrogen bonding networks, which distinguishes EtAN from simpler alkylammonium nitrates like ethylammonium (B1618946) nitrate (EAN), affecting its physical and chemical behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8N2O4 B8703875 Ethanol, 2-amino-, nitrate (1:1) CAS No. 20748-72-5

Properties

CAS No.

20748-72-5

Molecular Formula

C2H8N2O4

Molecular Weight

124.10 g/mol

IUPAC Name

2-aminoethanol;nitric acid

InChI

InChI=1S/C2H7NO.HNO3/c3-1-2-4;2-1(3)4/h4H,1-3H2;(H,2,3,4)

InChI Key

WAFNMNCIAQAQJU-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.[N+](=O)(O)[O-]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation of Ethanol, 2 Amino , Nitrate 1:1

Direct Nitration Routes from 2-Aminoethanol Precursors

The most straightforward and common method for synthesizing Ethanol (B145695), 2-amino-, nitrate (B79036) (1:1) is through the direct acid-base reaction of 2-Aminoethanol (also known as monoethanolamine or MEA) with nitric acid. dtic.milnoaa.gov This reaction forms the 2-hydroxyethylammonium salt of nitric acid.

In the direct reaction between 2-Aminoethanol and nitric acid, the interaction with the hydroxyl (-OH) group is not the primary reactive event. The term "nitration" in this context can be misleading, as it often implies the formation of a nitrate ester (-ONO2) via electrophilic substitution, a common reaction for alcohols in the presence of a strong acid catalyst like sulfuric acid. wikipedia.orgmasterorganicchemistry.com However, for the synthesis of Ethanol, 2-amino-, nitrate (1:1), the reaction is fundamentally an acid-base neutralization. dtic.milnih.gov The hydroxyl group of 2-Aminoethanol remains intact during this process. While side reactions involving the hydroxyl group could theoretically occur under harsh conditions, the principal pathway for forming the designated 1:1 salt does not involve its conversion.

The formation of Ethanol, 2-amino-, nitrate (1:1) proceeds via a classic acid-base neutralization mechanism. 2-Aminoethanol possesses two sites for potential protonation: the nitrogen atom of the amine group and the oxygen atom of the hydroxyl group. The amine group is significantly more basic than the hydroxyl group.

The mechanism is as follows:

Proton Transfer : The nitric acid (HNO₃), a strong acid, acts as a proton (H⁺) donor. nih.gov

Amine Protonation : The lone pair of electrons on the nitrogen atom of the primary amine group in 2-Aminoethanol acts as a Brønsted-Lowry base, accepting the proton from nitric acid. noaa.gov

Salt Formation : This proton transfer results in the formation of the 2-hydroxyethylammonium cation ([HOCH₂CH₂NH₃]⁺) and the nitrate anion (NO₃⁻). nih.gov These ions are held together by electrostatic attraction, forming the ionic salt Ethanol, 2-amino-, nitrate (1:1). ebi.ac.ukdtic.mil

This process is analogous to the synthesis of other protic ionic liquids, such as ethylammonium (B1618946) nitrate, where a proton is transferred from nitric acid to an amine. taylorandfrancis.comwikipedia.org

As the synthesis of Ethanol, 2-amino-, nitrate (1:1) is a straightforward acid-base reaction, the primary goals for optimization are achieving high yield and purity. Stereoselectivity is not a factor in this specific reaction as no new chiral centers are created.

Key parameters for optimization include:

Temperature Control : The reaction is exothermic. noaa.gov Conducting the synthesis at low temperatures (e.g., in a cold bath) is crucial to control the reaction rate and prevent potential side reactions or degradation of the product. dtic.mil

Stoichiometry : Using equimolar amounts of 2-Aminoethanol and nitric acid is essential to ensure the formation of the desired 1:1 salt. ebi.ac.uk

Solvent : The reaction can be performed with or without a solvent. The choice of solvent can influence the ease of handling, heat dissipation, and subsequent purification steps. Water is a common solvent for such reactions. google.com

Purification : The resulting salt is hygroscopic. dtic.mil Purification methods typically involve removing the solvent (if any) under reduced pressure and drying the product thoroughly to obtain the final, pure ionic liquid. Recrystallization can be employed to enhance purity.

Table 1: Optimization Parameters for Direct Synthesis
ParameterObjectiveTypical Conditions & Rationale
TemperatureControl exotherm, prevent degradation0-10 °C (Ice bath). Manages the heat evolved during neutralization.
Reactant RatioEnsure 1:1 salt formation1:1 molar ratio of 2-Aminoethanol to Nitric Acid. ebi.ac.uk Avoids excess reactants in the final product.
Reactant AdditionControl reaction rateSlow, dropwise addition of nitric acid to the cooled 2-Aminoethanol solution.
PurificationHigh purity, removal of waterRotary evaporation to remove solvent, followed by drying under high vacuum.

Stepwise Functionalization Strategies for Ethanol, 2-amino-, nitrate (1:1)

While direct nitration (salt formation) is the most efficient method, one can conceptualize multi-step pathways. These are generally not practical for this specific compound but serve as a useful comparison.

A hypothetical stepwise route would involve modifying a different starting material to first create the 2-aminoethanol backbone and then introducing the nitrate counter-ion. For instance, one could start with a precursor like 2-chloroethanol (B45725).

A possible, though inefficient, multi-step sequence could be:

Amination : Reaction of 2-chloroethanol with ammonia (B1221849) to produce 2-aminoethanol. This process itself often yields a mixture of mono-, di-, and triethanolamines, requiring extensive purification. google.com

Neutralization : The purified 2-aminoethanol would then be reacted with nitric acid as described in the direct route (Section 2.1).

Another theoretical approach might involve protecting one of the functional groups (amine or hydroxyl) while reacting the other, but this adds unnecessary complexity for the synthesis of a simple salt. For example, a patent describes a method for preparing a nitrate ester by reacting acetyl nitrate (formed from fuming nitric acid and acetic anhydride) with 2-aminoethanol, which represents a different class of compound and reaction pathway. google.com

A comparative analysis starkly favors the direct nitration approach for the synthesis of Ethanol, 2-amino-, nitrate (1:1).

Table 2: Comparison of Synthetic Routes
ParameterDirect Nitration (Acid-Base Reaction)Hypothetical Multi-Step Synthesis
Number of StepsOneTwo or more
Atom EconomyHigh (addition reaction)Lower (involves byproducts and protecting groups)
Overall YieldTypically high to quantitativeLower due to losses at each step
Purity of ProductHigh, easily purifiedLower, requires extensive intermediate purification
Simplicity & CostSimple, rapid, and cost-effectiveComplex, time-consuming, and more expensive

Scalability Considerations and Process Chemistry for Industrial Synthetic Development

The dominant and mature industrial method for producing MEA is the reaction of ethylene (B1197577) oxide with aqueous ammonia. wikipedia.orgsintez-oka.comintratec.us This process, which gained commercial significance after 1945 with the large-scale availability of ethylene oxide, has seen little fundamental change over the decades. intratec.ustudelft.nl The reaction is typically non-catalytic, though water acts as a catalyst, and is carried out in the liquid phase at elevated temperatures (40-80 °C) and pressures (20-40 atmospheres). sintez-oka.comtudelft.nl A key feature of this synthesis is the simultaneous, non-selective production of diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA) as co-products through subsequent reactions of MEA with additional ethylene oxide molecules. wikipedia.orgsintez-oka.com

The scalability of this method is well-established, with global demand for ethanolamines exceeding 1.5 million tonnes annually. sintez-oka.com Industrial plants are designed for continuous operation and significant output; for example, a facility in Dzerzhinsk, Russia, has a production capacity of 25,000 tonnes per year. sintez-oka.com The ratio of the products (MEA, DEA, TEA) can be controlled to some extent by adjusting the stoichiometry of the reactants, specifically the molar ratio of ammonia to ethylene oxide. wikipedia.orgsintez-oka.comgoogle.com

A critical aspect of the process chemistry is the separation and purification stage. After the reaction, the mixture contains the three ethanolamine (B43304) products, unreacted ammonia, and water. google.com The process stream is directed through a series of distillation columns. tudelft.nl An ammonia still is first used to recover unreacted ammonia, which is then recycled back to the reactor. google.com Subsequent high-vacuum rectification columns are employed to separate MEA, DEA, and TEA from each other to achieve high-purity products. sintez-oka.comgoogle.com

The final step in producing Ethanol, 2-amino-, nitrate (1:1) is the straightforward acid-base neutralization of 2-aminoethanol with nitric acid. ebi.ac.uk This is an organoammonium salt resulting from the mixing of equimolar amounts of the two components. ebi.ac.uk

Table 1: Conventional Industrial Process Parameters for Monoethanolamine (MEA) Synthesis

Parameter Description Source(s)
Reactants Ethylene Oxide, Aqueous Ammonia wikipedia.orgsintez-oka.com
Catalyst Typically none (autocatalytic); water can act as a catalyst. sintez-oka.comtudelft.nl
Phase Liquid sintez-oka.comgoogle.com
Temperature 40 - 80 °C sintez-oka.com
Pressure 20 - 40 atm sintez-oka.com
Products Monoethanolamine (MEA), Diethanolamine (DEA), Triethanolamine (TEA) wikipedia.orgtudelft.nl

| Separation | Ammonia distillation followed by vacuum rectification. | sintez-oka.comgoogle.com |

To enhance efficiency and reduce costs associated with the conventional setup, process intensification studies have been conducted. Research has proposed a novel, intensified process combining reactive distillation (RD) and dividing-wall column (DWC) technologies. tudelft.nl This modern approach aims to carry out the reaction and separation in fewer units, thereby significantly lowering both capital and operational expenditures. tudelft.nl

Table 2: Economic and Sustainability Comparison of Conventional vs. Intensified Ethanolamine Production Processes

Metric Improvement with Intensified Process Source(s)
Capital Expenditure (CapEx) 7.3% Reduction tudelft.nl
Operating Expenditure (OpEx) 42% Savings tudelft.nl

| Total Annualized Cost (TAC) | 31.3% Improvement | tudelft.nl |

Novel Synthetic Approaches and Green Chemistry Principles in Ethanol, 2-amino-, nitrate (1:1) Preparation

The development of novel and greener synthetic routes for Ethanol, 2-amino-, nitrate (1:1) is driven by the need for enhanced safety, efficiency, and environmental sustainability. Innovations are being explored for both the synthesis of the 2-aminoethanol precursor and the subsequent nitration step.

For the production of 2-aminoethanol, research has investigated the use of solid catalysts as an alternative to the conventional water-catalyzed reaction. Catalysts such as zeolites and ion-exchange resins have been shown to potentially offer better selectivity towards the desired monoethanolamine (MEA) product, minimizing the formation of less desired di- and tri-ethanolamine. tudelft.nl Another alternative pathway being explored is the chemoselective ammonolysis of ethylene glycol over supported cobalt catalysts, which represents a move away from the ethylene oxide feedstock. researchgate.net

The nitration of alcohols to form nitrate esters is a reaction class that carries inherent process safety challenges. nih.gov In this context, continuous flow chemistry has emerged as a highly scalable and inherently safer technology compared to traditional batch processing. nih.gov A continuous flow process using a microreactor allows for precise control of reaction parameters, superior heat and mass transfer, and a significantly reduced volume of hazardous material at any given moment. Research on the synthesis of other industrially important nitrate esters using this method has demonstrated yields greater than 90% with very short residence times (around one minute). nih.gov This corresponds to a remarkably high space-time yield and offers a promising route for the safe and efficient large-scale production of ethanolammonium nitrate. nih.gov

Table 3: Performance of Continuous Flow Nitration for Various Polyols (as a proxy for Ethanolamine Nitration)

Substrate Product Yield Residence Time Source(s)
1,2-Propylene Glycol Propylene Glycol Dinitrate (PGDN) >90% 1 min nih.gov
Ethylene Glycol Ethylene Glycol Dinitrate (EGDN) >90% 1 min nih.gov
1,2,4-Butanetriol 1,2,4-Butanetriol Trinitrate (BTTN) >90% 1 min nih.gov

Further embracing green chemistry principles, research into solvent-free synthesis is gaining traction. "Grindstone Chemistry," a mechanochemical method involving the grinding of solid reactants, offers an energy-efficient and environmentally benign alternative to solvent-based reactions. ijcmas.com This technique has been successfully used for the one-pot, three-component synthesis of other 1-aminoalkyl compounds, suggesting its potential applicability. ijcmas.com

The product itself, Ethanol, 2-amino-, nitrate (1:1), is a protic ionic liquid. ontosight.ai Ionic liquids are often considered "green" solvents due to their low vapor pressure. Indeed, its close analogue, ethylammonium nitrate (EAN), has been investigated as an efficient, low-cost, and environmentally benign medium and catalyst for other organic reactions, such as the synthesis of 2-arylbenzothiazoles. researchgate.net More futuristic green approaches include plasma-based synthesis, which has been demonstrated for producing ammonium (B1175870) nitrate directly from nitrogen and water in the soil, highlighting a potential pathway for catalyst-free and decentralized production of nitrate salts under ambient conditions. rsc.org

Advanced Spectroscopic and Structural Characterization of Ethanol, 2 Amino , Nitrate 1:1

Vibrational Spectroscopy Applications (Infrared and Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and understanding the bonding within Ethanol (B145695), 2-amino-, nitrate (B79036) (1:1). While specific spectra for this exact salt are not widely published, the expected spectral features can be inferred from the analysis of its constituent ions: the ethanolaminium cation and the nitrate anion.

The ethanolaminium cation (HOCH₂CH₂NH₃⁺) is expected to exhibit characteristic vibrational modes. The O-H stretching vibration will likely appear as a broad band in the region of 3400-3200 cm⁻¹, typical for hydroxyl groups involved in hydrogen bonding. The N-H stretching vibrations of the -NH₃⁺ group are anticipated in the 3200-2800 cm⁻¹ range, also broadened due to hydrogen bonding. C-H stretching vibrations are expected between 3000 cm⁻¹ and 2850 cm⁻¹.

Deformation vibrations are also key identifiers. The -NH₃⁺ symmetric and asymmetric deformation modes are typically found around 1600 cm⁻¹ and 1500 cm⁻¹, respectively. The C-O stretching vibration should be observable in the 1100-1000 cm⁻¹ region. The C-N stretching vibration is expected around 1200-1020 cm⁻¹.

The nitrate anion (NO₃⁻), belonging to the D₃h point group in its free state, has four fundamental modes of vibration. However, its symmetry is often lowered in a crystal lattice, which can lead to changes in the IR and Raman activity of these modes. The most intense vibrational mode for the nitrate ion is the asymmetric stretching (ν₃), typically observed in the IR spectrum as a strong band around 1390-1350 cm⁻¹. The symmetric stretching (ν₁) is usually Raman active and appears around 1050 cm⁻¹. The out-of-plane bending (ν₂) is IR active around 830 cm⁻¹, and the in-plane bending (ν₄) is IR active around 720 cm⁻¹.

By combining these, the vibrational spectrum of Ethanol, 2-amino-, nitrate (1:1) is predicted to be a superposition of the bands from both ions, with shifts and splitting possible due to the crystalline environment and intermolecular interactions. A comparative analysis with the IR spectrum of 2-aminoethanol hydrochloride (CAS 2002-24-6) can provide further insight, as it contains the same ethanolaminium cation. nist.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Technique
-OHStretching3400-3200IR
-NH₃⁺Stretching3200-2800IR
C-HStretching3000-2850IR, Raman
-NH₃⁺Deformation1600-1500IR
C-OStretching1100-1000IR
C-NStretching1200-1020IR
NO₃⁻Asymmetric Stretch (ν₃)1390-1350IR
NO₃⁻Symmetric Stretch (ν₁)~1050Raman
NO₃⁻Out-of-plane Bend (ν₂)~830IR
NO₃⁻In-plane Bend (ν₄)~720IR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of Ethanol, 2-amino-, nitrate (1:1) in solution. Both ¹H and ¹³C NMR would provide distinct signals for the ethanolaminium cation.

In the ¹H NMR spectrum , the protons of the ethanolaminium cation (HOCH₂CH₂NH₃⁺) are expected to show distinct chemical shifts. The two methylene (B1212753) groups (-CH₂-) adjacent to the hydroxyl and ammonium (B1175870) groups will be diastereotopic and are expected to appear as two distinct multiplets. The protons of the -CH₂-OH group would likely resonate at a higher field (lower ppm) compared to the protons of the -CH₂-NH₃⁺ group, which are more deshielded due to the electron-withdrawing effect of the positively charged nitrogen. The protons of the -OH and -NH₃⁺ groups are exchangeable and may appear as broad singlets, or their signals might be broadened or absent depending on the solvent and concentration. For comparison, in the ¹H NMR spectrum of 2-aminoethanol hydrochloride in D₂O, the methylene protons appear as triplets. chemicalbook.com

The ¹³C NMR spectrum would show two signals corresponding to the two carbon atoms of the ethanolaminium cation. The carbon atom bonded to the hydroxyl group (-CH₂-OH) would resonate at a higher field compared to the carbon atom bonded to the ammonium group (-CH₂-NH₃⁺), which is more deshielded.

Nucleus Group Predicted Chemical Shift (ppm) Multiplicity
¹H-CH₂-OH~3.5-4.0Triplet or Multiplet
¹H-CH₂-NH₃⁺~3.0-3.5Triplet or Multiplet
¹H-OH, -NH₃⁺Variable, broadSinglet
¹³C-CH₂-OH~55-65-
¹³C-CH₂-NH₃⁺~40-50-

Mass Spectrometry Techniques for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is used to confirm the molecular weight of the constituent ions and to identify any impurities. For Ethanol, 2-amino-, nitrate (1:1), which is an ionic compound, techniques like electrospray ionization (ESI) would be suitable.

In positive ion mode ESI-MS, the ethanolaminium cation (HOCH₂CH₂NH₃⁺) would be detected with a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 62.09 g/mol ). Fragmentation of this cation under tandem MS (MS/MS) conditions would likely involve the loss of water (H₂O) or ammonia (B1221849) (NH₃).

In negative ion mode ESI-MS, the nitrate anion (NO₃⁻) would be detected at an m/z of approximately 62.00 g/mol .

This technique is also highly sensitive for the detection and identification of impurities that may be present in the sample, by identifying ions with different m/z values.

Ion Formula Expected m/z MS Mode
EthanolaminiumC₂H₈NO⁺~62.09Positive
NitrateNO₃⁻~62.00Negative

X-ray Diffraction Studies for Solid-State Structure Elucidation

Analysis of Hydrogen Bonding Networks within the Crystal Lattice

A rich network of hydrogen bonds is expected to be a dominant feature of the crystal structure. The ethanolaminium cation is a potent hydrogen bond donor, with three acidic protons on the ammonium group (-NH₃⁺) and one on the hydroxyl group (-OH). The nitrate anion is a good hydrogen bond acceptor, with its three oxygen atoms.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior and Thermal Event Characterization

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal stability and phase behavior of Ethanol, 2-amino-, nitrate (1:1).

Differential Scanning Calorimetry (DSC) would be used to identify thermal events such as melting, solid-solid phase transitions, and decomposition. The DSC thermogram would show an endothermic peak corresponding to the melting point of the salt. The enthalpy of fusion can also be determined from this peak. Other endothermic or exothermic peaks could indicate phase transitions or decomposition.

Thermogravimetric Analysis (TGA) measures the change in mass of the sample as a function of temperature. The TGA curve for Ethanol, 2-amino-, nitrate (1:1) would likely show a stable baseline until the onset of decomposition. At higher temperatures, a significant mass loss would be observed, corresponding to the decomposition of the compound into volatile products. The temperature at which this mass loss begins provides an indication of the thermal stability of the salt. The decomposition of nitrate salts can be complex, and the final residue, if any, would depend on the decomposition pathway. For instance, thermal analysis of other amino-naphthoquinone derivatives has shown that thermal stability can be influenced by the structure of the amino substituent. researchgate.net

Technique Observed Event Expected Temperature Range Information Gained
DSCMeltingDependent on crystal lattice energyMelting point, enthalpy of fusion
DSCDecompositionHigher than melting pointDecomposition temperature and energetics
TGADecompositionOnset dependent on thermal stabilityThermal stability, decomposition pathway

Chromatographic Separations for Purity Assessment and Mixture Analysis

The purity and composition of Ethanol, 2-amino-, nitrate (1:1), also known as ethanolamine (B43304) nitrate, are critical parameters for its use in various applications. Chromatographic techniques are powerful tools for assessing the purity of this ionic compound and for analyzing it within complex mixtures. These methods allow for the separation, identification, and quantification of the 2-aminoethanol cation and the nitrate anion, as well as any potential impurities.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic techniques employed for the analysis of the components of ethanolamine nitrate. The choice of method depends on the specific analytical goal, such as determining the cation-anion ratio, quantifying impurities, or analyzing the compound in a complex matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like 2-aminoethanol and nitrate.

For the analysis of the 2-aminoethanol cation, several HPLC approaches can be utilized. Since 2-aminoethanol lacks a strong UV chromophore, detection can be challenging. However, methods like using a refractive index detector or derivatization to introduce a UV-active or fluorescent tag are viable options. helixchrom.com A more direct approach involves the use of mass spectrometry (MS) as a detector, which offers high sensitivity and selectivity. osti.govlcms.cz

Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable mode for separating polar compounds like 2-aminoethanol. osti.govlcms.cz Mixed-mode chromatography, which combines cation-exchange and reversed-phase or HILIC mechanisms, can also be effective for retaining and separating basic compounds like ethanolamines. helixchrom.com

For the determination of the nitrate anion, ion chromatography (IC) with conductivity detection is the standard method. researchgate.net This technique uses an ion-exchange column to separate anions based on their charge and size.

To analyze both the 2-aminoethanol cation and the nitrate anion in a single run, ion-pair chromatography could be employed. This technique introduces a lipophilic counter-ion to the mobile phase, which forms a neutral ion pair with the analyte, allowing for its retention on a reversed-phase column.

A summary of potential HPLC conditions for the analysis of the components of Ethanol, 2-amino-, nitrate (1:1) is presented below:

AnalyteChromatographic ModeColumnMobile Phase ExampleDetector
2-Aminoethanol HILICSilica-based HILICAcetonitrile/Water with ammonium acetate (B1210297) bufferMS, Refractive Index
2-Aminoethanol Mixed-Mode Cation ExchangeCoresep 100Acetonitrile/Water/Acidic BufferRefractive Index, MS
Nitrate Ion ChromatographyAnion Exchange (e.g., hydroxide-selective)Aqueous hydroxide (B78521) or carbonate/bicarbonate bufferSuppressed Conductivity
2-Aminoethanol & Nitrate Ion-Pair ChromatographyC18 Reversed-PhaseWater/Methanol with an ion-pairing agent (e.g., heptafluorobutyric acid for cation, tetrabutylammonium (B224687) for anion)UV (for nitrate), MS

This table presents potential starting conditions for method development based on the analysis of the individual components.

Gas Chromatography (GC)

Gas chromatography is a high-resolution separation technique that is well-suited for volatile compounds. While 2-aminoethanol is volatile, its high polarity and potential for hydrogen bonding can lead to poor peak shape and column adsorption. To overcome these issues, derivatization is often employed to convert the polar amine and hydroxyl groups into less polar, more volatile derivatives.

A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which silylates the active hydrogens. The resulting trimethylsilyl (B98337) derivative of 2-aminoethanol is more amenable to GC analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for the identification and quantification of 2-aminoethanol, providing both retention time and mass spectral data for unambiguous peak assignment. nih.govgoogle.com

A summary of a potential GC method for the analysis of the 2-aminoethanol component is provided below:

AnalyteDerivatization AgentColumnCarrier GasDetector
2-Aminoethanol BSTFACapillary column (e.g., DB-5ms)HeliumFlame Ionization Detector (FID), Mass Spectrometry (MS)

This table outlines a general approach for the GC analysis of the cation of Ethanol, 2-amino-, nitrate (1:1).

In the context of mixture analysis, these chromatographic methods can be used to separate and quantify Ethanol, 2-amino-, nitrate (1:1) from other components. For instance, in a mixture containing other ethanolamines or inorganic salts, the selectivity of the chosen chromatographic method is crucial for achieving accurate results. shodex.com The development of a robust chromatographic method for the simultaneous analysis of both the cation and anion remains a key area of interest for the comprehensive characterization of this energetic material.

Theoretical and Computational Chemistry Studies of Ethanol, 2 Amino , Nitrate 1:1

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of monoethanolamine nitrate (B79036) at the molecular level. These methods provide a detailed picture of electron distribution and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govijaerd.orgmdpi.com DFT calculations have been employed to predict the optimized molecular geometry of monoethanolamine nitrate, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional structure.

For instance, DFT studies can predict the hydrogen-bonding interactions between the ethanolamine (B43304) cation and the nitrate anion. The reactivity of the molecule can also be assessed through DFT-calculated parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Representative DFT-Calculated Molecular Properties

PropertyCalculated ValueSignificance
HOMO-LUMO GapVaries with functional and basis setIndicates chemical reactivity and stability. nih.gov
Dipole MomentVaries with conformationReflects the charge distribution and polarity of the molecule. nih.gov
Optimized Bond Lengthse.g., C-N, C-O, N-OProvides insight into the strength and nature of chemical bonds.
Optimized Bond Anglese.g., O-C-C, C-C-NDefines the three-dimensional shape of the molecule.

Note: Specific values are dependent on the chosen DFT functional and basis set.

Ab Initio Methods for High-Accuracy Molecular Property Calculations

For higher accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more precise calculations of molecular properties. acs.orgnih.gov These high-level calculations are often used to benchmark the results obtained from more computationally efficient DFT methods. nih.gov For example, high-accuracy calculations can provide refined energies for different conformers of monoethanolamine nitrate, helping to identify the most stable structures. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.govresearchgate.net By simulating the motion of atoms and molecules, MD can provide insights into the conformational landscape and intermolecular interactions of monoethanolamine nitrate in different environments. nih.gov

Simulations can reveal the various conformations that the ethanolamine cation can adopt and the dynamics of the hydrogen bonds between the cation and the nitrate anion. researchgate.netnih.gov In solution, MD simulations can illustrate how solvent molecules arrange around the ionic pair and influence their interaction. acs.org These simulations are crucial for understanding the behavior of monoethanolamine nitrate in condensed phases. researchgate.net

Computational Prediction of Reaction Pathways, Transition States, and Energy Landscapes

Computational chemistry plays a vital role in mapping out the potential reaction pathways of monoethanolamine nitrate. rsc.orgacs.org By calculating the energies of reactants, products, and transition states, it is possible to construct a potential energy surface that describes the energetic landscape of a reaction. acs.org

For example, the degradation pathways of monoethanolamine in the presence of radicals like OH can be investigated. semanticscholar.orgcopernicus.org Quantum chemical calculations can identify the transition state structures and activation energies for various elementary reaction steps, such as hydrogen abstraction from the amino or hydroxyl group. acs.orgresearchgate.net This information is critical for predicting the kinetics and mechanisms of its chemical transformations in different environments. rsc.orgrsc.org

Solvent Effects on Molecular Structure and Reactivity through Continuum and Explicit Solvent Models

The properties and reactivity of a charged species like monoethanolamine nitrate are significantly influenced by the surrounding solvent. Computational models account for these solvent effects in two primary ways: continuum models and explicit solvent models. wikipedia.org

Continuum models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.govnih.gov This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's structure and energy. wikipedia.org

Explicit solvent models involve including a number of individual solvent molecules in the simulation box along with the solute. wikipedia.org This allows for a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. acs.org Molecular dynamics simulations often employ explicit solvent models to study the solvation structure and dynamics. nih.govresearchgate.net

Development and Validation of Force Fields for Large-Scale Simulation Studies

Large-scale simulations, such as those involving many molecules over long timescales, rely on empirical force fields. nih.govethz.chbiorxiv.org A force field is a set of parameters that describes the potential energy of a system as a function of the positions of its atoms. ethz.ch

Developing an accurate force field for monoethanolamine nitrate is essential for reliable molecular dynamics simulations. researchgate.net This process typically involves parameterizing the force field to reproduce experimental data or results from high-level quantum chemical calculations. ethz.chrsc.org This includes parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). ncert.nic.in

Validation of the developed force field is a critical step and is often achieved by comparing simulation results for various properties (e.g., density, heat of vaporization) with experimental values. nih.govrsc.orgrsc.org

Table 2: Components of a Typical Force Field

Interaction TypeDescription
Bond StretchingDescribes the energy required to stretch or compress a chemical bond.
Angle BendingRepresents the energy associated with bending the angle between three connected atoms.
Torsional (Dihedral)Defines the energy barrier for rotation around a chemical bond.
Non-bonded (van der Waals)Accounts for the short-range repulsive and long-range attractive forces between atoms.
Non-bonded (Electrostatic)Describes the Coulombic interactions between atomic partial charges.

Chemical Reactivity and Derivative Synthesis of Ethanol, 2 Amino , Nitrate 1:1

Reactions Involving the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a nucleophile and a base, enabling it to participate in a variety of reactions.

The primary amine of 2-aminoethyl nitrate (B79036) can readily undergo acylation and alkylation. Acylation, typically carried out with acyl chlorides or anhydrides, would yield N-(2-nitrooxyethyl) amides. For instance, the reaction with acetyl chloride would produce N-(2-nitrooxyethyl)acetamide. These reactions are fundamental in peptide synthesis and the creation of more complex amide-containing structures.

Alkylation of the amine group, using alkyl halides, would lead to the formation of secondary or tertiary amines, and potentially quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants. These reactions would introduce various alkyl chains, modifying the compound's physical and chemical properties.

As an amine, 2-aminoethyl nitrate will exhibit basic properties and can react with acids to form ammonium salts. The nitrate anion is the conjugate base of a strong acid (nitric acid), making it a poor base. The amine group, however, is basic and will be protonated in acidic conditions to form the 2-aminoethylnitrate ammonium ion.

Salt exchange reactions could be employed to replace the nitrate anion with other anions, potentially altering the compound's solubility and reactivity. For example, reaction with a chloride salt in an appropriate solvent could lead to the formation of 2-aminoethanol hydrochloride, though this would likely be an equilibrium process.

Reactions Involving the Nitrate Ester Group

The nitrate ester group is a key feature of 2-aminoethyl nitrate, and its reactivity is of significant interest, particularly in the context of energetic materials and pharmaceuticals.

Transesterification of the nitrate ester is a plausible but less common transformation compared to that of carboxylic acid esters. It would involve the reaction of 2-aminoethyl nitrate with another alcohol in the presence of a catalyst, leading to the exchange of the alcohol moiety. However, the conditions required for such a reaction would need to be carefully controlled to avoid decomposition of the nitrate ester.

The reduction of the nitrate ester group is a significant reaction. Depending on the reducing agent and reaction conditions, the nitrate group can be reduced to a nitrite (B80452), a nitroso group, a hydroxylamine, or further to an amine. For instance, catalytic hydrogenation could potentially reduce the nitrate ester to the corresponding alcohol, 2-aminoethanol, with the release of nitrogen oxides or dinitrogen. Milder reducing agents might allow for the isolation of intermediate reduction products.

Ethanol (B145695), 2-amino-, nitrate (1:1) as a Precursor in Complex Organic Synthesis

The bifunctional nature of 2-aminoethyl nitrate makes it a potentially useful precursor in the synthesis of more complex molecules. The amine group can serve as a handle for building larger structures through amide bond formation or alkylation, while the nitrate ester can be carried through several synthetic steps and then reduced to an alcohol or another functional group at a later stage. This "masked alcohol" strategy can be valuable in multi-step syntheses where the hydroxyl group might interfere with earlier reactions. For example, the amine could be protected, followed by a series of reactions at another part of a larger molecule, and finally, the nitrate ester could be reduced to reveal the primary alcohol for further functionalization.

Synthesis of Novel Nitrogen-Containing Heterocyclic Compounds

The bifunctional nature of ethanolamine (B43304) allows it to be a key building block for a variety of nitrogen-containing heterocyclic compounds. While direct cyclization of ethanol, 2-amino-, nitrate (1:1) is not commonly documented, the ethanolamine moiety is central to forming precursors for cyclization reactions.

A primary route involves the formation of Schiff bases. The condensation reaction of ethanolamine with various aldehydes or ketones, such as 2-hydroxy-1-naphthaldehyde, 2-hydroxybenzaldehyde, or 4-nitrobenzaldehyde, yields imine derivatives. These Schiff bases can then act as ligands or be used in further reactions to form heterocyclic structures. For example, these ethanolamine-derived Schiff bases have been coordinated with metal ions like Co(II), Cu(II), Ni(II), and Zn(II), creating new metallo-organic compounds with specific spatial arrangements.

Another pathway to heterocyclic systems involves intramolecular cyclization. For instance, 2-aminophenethyl alcohol can undergo a one-pot cyclodehydration using thionyl chloride to form indoline, a bicyclic heteroaromatic compound. orgsyn.org This type of reaction, where an amino alcohol is a precursor to a cyclic amine, highlights a potential synthetic route for derivatives of ethanolamine nitrate. orgsyn.org Furthermore, the synthesis of β-nitrated tetrahydropyridines has been achieved through the dehydrogenative β-C–H nitration of N-arylpiperidines, demonstrating a method for incorporating nitro functionality into heterocyclic rings, a feature already present in the nitrate salt of ethanolamine. rsc.org The presence of the nitrate counter-ion in ethanol, 2-amino-, nitrate (1:1) could potentially influence reaction pathways, for example by maintaining acidic conditions or participating in oxidative side reactions.

Preparation of Functionalized Amino-Alcohol Derivatives and Analogues

The amino and hydroxyl groups of ethanol, 2-amino-, nitrate (1:1) are reactive sites for the synthesis of a wide array of functionalized derivatives. These reactions allow for the tuning of the molecule's physical and chemical properties.

Alkylation and acylation are common transformations. The primary amine can be alkylated to form secondary or tertiary amines. For example, N-monoalkylated ethanolamine derivatives can be synthesized through specific methodologies designed to avoid the common side reaction of N,N-dialkylation. chemrxiv.org The hydroxyl group can undergo esterification. A key example is the nitration of the hydroxyl group to form a nitrate ester. This, combined with functionalization of the amino group, can lead to highly energetic materials.

The table below summarizes some of the key synthetic transformations involving the ethanolamine backbone.

Reaction TypeReagent(s)Functional Group TargetedProduct Class
N-Alkylation Alkyl halidesAminoSecondary/Tertiary Amines
Acylation Acyl chlorides, AnhydridesAminoAmides
Nitration Nitrating agents (e.g., Thionyl Nitrate)Hydroxyl & AminoNitrate Esters, Nitramines
Schiff Base Formation Aldehydes, KetonesAminoImines
Phosphonomethylation Dialkyl ((p-tolylsulfonyl)oxy)methanephosphonateAminoPhosphonates

This table illustrates common functionalization pathways for the ethanolamine scaffold.

A notable example is the synthesis of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues. This multi-step synthesis involves the alkylation of heterocyclic bases with substituted oxiranes, followed by condensation with a phosphonate (B1237965) reagent, demonstrating the creation of complex molecules from an amino-alcohol framework.

Exploration of Novel Derivatives and Analogues for Advanced Chemical Applications

The derivatization of ethanol, 2-amino-, nitrate (1:1) opens pathways to a multitude of compounds with specialized and advanced applications, ranging from materials science to pharmacology.

Energetic Materials: The inherent nitrate group, combined with further nitration of the molecule, leads to the synthesis of powerful explosives. The introduction of additional nitro groups, forming dinitrate or nitramine derivatives, significantly increases the energy content of the molecule.

Pharmaceuticals and Agrochemicals: Derivatives of amino alcohols are crucial intermediates in the production of pharmaceuticals and agrochemicals. google.com Ethanolamine derivatives themselves have been investigated for various therapeutic uses. For instance, certain derivatives are used to treat itching (pruritus) and insomnia by acting as H-1 receptor antagonists. rxlist.com Others, like dimethylaminoethanol (B1669961) (DMAE), are used in topical formulations for their skin-tightening effects. google.com

Furthermore, the incorporation of a nitrate group can impart new biological activities. Nitrate derivatives of various scaffolds are being explored as vasodilatory agents due to their ability to release nitric oxide (NO), a critical cellular signaling molecule. wikipedia.org This NO-releasing capability is also being harnessed for the development of novel anticancer agents. patsnap.com

Industrial Applications: Functionalized ethanolamines serve a broad range of industrial purposes. They are used as feedstock for detergents, emulsifiers, corrosion inhibitors, and chemical intermediates for chelating agents like EDTA. They also find use in gas treatment for the removal of CO2 and H2S from gas streams, as pH regulators in cosmetics, and as additives in lubricants and cement.

The table below highlights some of the advanced applications of various ethanolamine derivatives.

Derivative ClassExample Compound(s)Application Area
Nitrate Esters/Nitramines β,β-dinitroxydiethylnitramineEnergetic Materials
Alkylamine Derivatives Diphenhydramine, DoxylaminePharmaceuticals (Antihistamines)
N-Acylethanolamines PalmitoylethanolamideBiological Modulators
Quinoline Nitrate Derivatives Substituted (3,4-dimethylquinolin-2-yl) methyl nitratesExperimental Anticancer Agents
Sauropunol Nitrate Derivatives DNS-2Experimental Vasodilatory Agents
Metal-Schiff Base Complexes Co(II), Ni(II), Zn(II) complexesAntimicrobial Agents

This table showcases the diverse applications stemming from the chemical modification of the ethanolamine structure.

Coordination Chemistry Investigations of Ethanol, 2 Amino , Nitrate 1:1

Ligand Properties of 2-Aminoethanol Nitrate (B79036)

The coordination behavior of ethanol (B145695), 2-amino-, nitrate (1:1) is primarily dictated by the 2-aminoethanol cation and the nitrate anion. 2-aminoethanol is a versatile ligand capable of multiple coordination modes, while the nitrate ion can act as a counter-ion or directly participate in the coordination sphere.

2-aminoethanol is a classic example of a chelating ligand, capable of binding to a metal center through both its amino nitrogen and hydroxyl oxygen atoms. This dual coordination forms a stable five-membered ring, a phenomenon known as the chelate effect, which enhances the stability of the resulting complex compared to coordination with two separate monodentate ligands. gac.edu The nitrogen atom acts as a neutral donor, while the hydroxyl group can coordinate as a neutral molecule or be deprotonated to form an anionic alkoxide ligand, which creates a stronger bond with the metal ion.

The nitrate ion (NO₃⁻), while often serving as a non-coordinating counter-ion to balance the charge of a cationic complex, can also function as a ligand. wikipedia.org It is an ambidentate ligand, capable of coordinating to a metal ion in several ways, most commonly as a monodentate or a bidentate donor through its oxygen atoms. wikipedia.orgnih.gov In a monodentate fashion, one oxygen atom bonds to the metal center. In a bidentate mode, two oxygen atoms bind to the metal, forming a four-membered chelate ring. wikipedia.org The involvement of the nitrate ion in the coordination sphere depends on several factors, including the nature of the metal ion, the solvent system, and the steric and electronic properties of other ligands present. nih.govacs.org

The 2-aminoethanol ligand can coordinate to a metal ion in either a monodentate or a bidentate fashion. tandfonline.comacs.org

Monodentate Coordination: In this mode, only one of the two donor atoms (typically the more basic nitrogen atom) binds to the metal center. researchgate.net This might occur if the metal center is sterically crowded by other ligands, preventing the hydroxyl group from approaching closely enough to coordinate. The presence of a strong hydrogen-bonding solvent could also stabilize the free hydroxyl group, disfavoring its coordination.

Bidentate Coordination: This is the more common coordination mode for 2-aminoethanol, where both the nitrogen and oxygen atoms bind to the same metal center, forming a stable chelate ring. youtube.com This mode is thermodynamically favored due to the chelate effect. gac.edu The formation of bidentate complexes is well-documented for various transition metals. tandfonline.comnih.gov

Similarly, the nitrate ligand's coordination is variable. Studies on lanthanide complexes have shown that nitrate can switch between monodentate and bidentate binding, influenced by the size of the metal ion and the steric constraints of the coordination environment. acs.orgosti.gov For instance, in a system with other bulky ligands, nitrate might be forced to adopt a monodentate binding mode or be excluded from the primary coordination sphere altogether. osti.gov

Synthesis and Characterization of Metal Complexes Incorporating Ethanol, 2-amino-, nitrate (1:1)

The synthesis of metal complexes using ethanol, 2-amino-, nitrate (1:1) as a precursor can lead to a variety of products depending on the metal salt used and the reaction conditions. The ethanolamine (B43304) can act as the primary ligand, with the nitrate serving as the counter-ion or as a co-ligand.

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with diverse geometries and interesting electronic and magnetic properties. The reaction of transition metal salts (e.g., chlorides, sulfates, or acetates) with ethanol, 2-amino-, nitrate (1:1) typically yields complexes where the 2-aminoethanol acts as a bidentate ligand. tandfonline.comnih.gov

For example, reacting copper(II) acetate (B1210297) with 2-aminoethanol is known to produce a dimeric complex. researchgate.net A hypothetical synthesis could involve the direct reaction of a metal nitrate salt with 2-aminoethanol. The resulting complexes often exhibit octahedral, square planar, or tetrahedral geometries, depending on the coordination number and the electronic configuration of the metal ion. youtube.com

Table 1: Hypothetical Transition Metal Complexes with 2-Aminoethanol (L)

Complex Formula Metal Ion Proposed Geometry Magnetic Moment (μB) Color
[Co(L)₂(NO₃)₂] Co(II) Octahedral ~4.8 - 5.2 Pink
[Ni(L)₂(NO₃)₂] Ni(II) Octahedral ~2.9 - 3.4 Green
[Cu(L)₂(NO₃)₂] Cu(II) Distorted Octahedral ~1.8 - 2.2 Blue

This table contains projected data based on known coordination chemistry principles for the respective metal ions with similar amine and oxygen donor ligands.

Characterization of these complexes would involve techniques such as elemental analysis to determine the stoichiometry, and single-crystal X-ray diffraction to definitively establish the molecular structure and coordination geometry.

Main group metals also form complexes with 2-aminoethanol. These complexes are typically colorless and diamagnetic. The coordination is primarily driven by electrostatic interactions between the metal cation and the ligand's donor atoms. The structures are often determined by the metal ion's size and the need to achieve a stable coordination environment, with less influence from ligand field effects compared to transition metals. For instance, larger alkali and alkaline earth metals might accommodate a higher number of ligand molecules or involve the nitrate ion in the coordination sphere to satisfy their coordination number.

Table 2: Hypothetical Main Group Metal Complexes with 2-Aminoethanol (L)

Complex Formula Metal Ion Proposed Geometry Coordination Number
Mg(L)₂(H₂O)₂₂ Mg(II) Octahedral 6
Ca(L)₃(NO₃) Ca(II) Distorted Pentagonal Bipyramidal 7

This table contains projected data based on typical coordination numbers and geometries for these main group ions.

The structural features of these adducts would likely showcase the flexibility of the 2-aminoethanol ligand and the potential for the nitrate ion to participate in the coordination sphere, especially with larger cations.

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis, EPR)

Spectroscopic techniques are invaluable for probing the electronic structure and coordination environment of metal complexes.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. For transition metal complexes, UV-Vis spectra are dominated by d-d transitions and charge-transfer bands. The energy and intensity of these bands are sensitive to the geometry of the complex and the nature of the ligands. For example, the color of the transition metal complexes listed in Table 1 is a direct result of the absorption of light in the visible region, which promotes electrons between d-orbitals split by the ligand field. An octahedral Co(II) complex is expected to show absorptions in the visible region, giving it a pink color, while an octahedral Ni(II) complex typically appears green. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes with unpaired electrons (paramagnetic species), such as those of Cu(II) or V(IV). nih.gov The EPR spectrum provides detailed information about the electronic ground state and the local symmetry around the paramagnetic metal ion. For instance, the g-values and hyperfine coupling constants obtained from the EPR spectrum of a Cu(II)-ethanolamine complex could confirm a distorted octahedral or square planar geometry and provide insight into the nature of the copper-ligand bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups involved in coordination. When 2-aminoethanol coordinates to a metal, shifts in the stretching frequencies of the N-H and O-H groups are observed. For example, coordination of the amine group to a metal typically causes a shift to a lower frequency for the N-H stretching vibrations. tandfonline.com Similarly, the involvement of the nitrate group in coordination can be inferred from the appearance of new bands and splitting of the main nitrate vibrational modes, which differ depending on whether it is acting as a monodentate or bidentate ligand. researchgate.net

Insufficient Research Data Precludes In-Depth Article on the Coordination Chemistry of Ethanol, 2-amino-, nitrate (1:1)

A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the coordination chemistry of the compound "Ethanol, 2-amino-, nitrate (1:1)". While general principles of coordination chemistry involving amino alcohols and nitrate ligands are well-established, dedicated studies detailing the synthesis, structural analysis, reactivity, stability, and catalytic potential of coordination compounds formed directly with "Ethanol, 2-amino-, nitrate (1:1)" are not present in the public domain.

Efforts to gather information for a detailed article focusing solely on this compound have been unsuccessful in yielding the specific research findings necessary to address the requested topics of structural determination via X-ray crystallography, and the reactivity, stability, and catalytic potential of its coordination complexes.

General information on related compounds, such as the crystal structure of a bis(triethanolamine)nickel(II) dinitrate complex, offers some insight into how similar amino alcohols can coordinate with metal ions. mdpi.com In this related complex, the triethanolamine (B1662121) ligand coordinates to the nickel(II) ion, while the nitrate ions act as counter-anions in the crystal lattice. mdpi.com This suggests that 2-aminoethanol in the title compound could potentially act as a chelating ligand, coordinating through both its amino and hydroxyl groups.

Discussions on the potential catalytic applications of coordination compounds derived from this specific ligand remain speculative. While research exists on the catalytic reduction of nitrate using other bimetallic catalysts, there is no direct evidence to suggest similar applications for complexes of "Ethanol, 2-amino-, nitrate (1:1)". mdpi.com

Without dedicated experimental data and peer-reviewed research on "Ethanol, 2-amino-, nitrate (1:1)", any attempt to construct a detailed article as per the specified outline would rely heavily on extrapolation and hypothesis, thereby failing to meet the required standards of scientific accuracy and specificity. Therefore, this article cannot be generated at this time due to the absence of foundational research on the topic.

Decomposition Pathways and Stability Analytics of Ethanol, 2 Amino , Nitrate 1:1

Thermal Decomposition Mechanisms under Varied Conditions

The thermal stability of Ethanol (B145695), 2-amino-, nitrate (B79036) (1:1) is a key consideration. While studies on the pure compound are limited, research on the thermal degradation of its parent amine, 2-aminoethanol (MEA), provides significant insights, particularly in the presence of compounds that can lead to nitrate formation.

When heated, 2-aminoethanol (MEA) undergoes decomposition, a process that can be significantly influenced by the presence of metal ions. For instance, in the presence of copper (II) and zinc (II) ions, the thermal decomposition of MEA begins at lower temperatures (75.2 °C and 60.3 °C, respectively) compared to pure MEA (89.7 °C). researchgate.net The decomposition of nitrate salts, in general, is an endothermic process that, upon heating, can lead to the formation of metal oxides, nitrogen dioxide, and oxygen. youtube.com For ammonium (B1175870) nitrate, heating can lead to an explosive decomposition. youtube.com In the context of CO2 capture processes, where MEA is used, thermal degradation in the presence of CO2 leads to a significant number of degradation products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for identifying the volatile and semi-volatile products of thermal decomposition. In studies of the thermal degradation of 2-aminoethylethanolamine (AEEA), a related compound, in the presence of CO2 at 135°C, twenty-seven degradation products were identified by GC-MS and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). nih.gov The most abundant of these was 2-hydroxyethyl imidazolidone (HEIA). nih.gov

For MEA, oxidative degradation at elevated temperatures (55°C and 75°C) in the presence of oxygen leads to the formation of ammonia (B1221849), nitrite (B80452), and nitrate. ntnu.no The analysis of gaseous decomposition products from explosives, which often contain nitrate groups, using techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), has identified gases such as NH3, HCN, NO, NO2, HONO, and HNO3. nih.gov These findings suggest that the thermal decomposition of Ethanol, 2-amino-, nitrate (1:1) would likely produce a mixture of nitrogen oxides, ammonia, and other volatile organic compounds.

Table 1: Gaseous Products Identified in the Thermal and Oxidative Degradation of 2-Aminoethanol (MEA) and Related Compounds

CompoundAnalytical MethodIdentified Gaseous ProductsReference
2-Aminoethylethanolamine (AEEA) with CO2GC-MS, LC-QTOF-MS2-hydroxyethyl imidazolidone (HEIA) and 26 other products nih.gov
2-Aminoethanol (MEA) with O2Gas ChromatographyAmmonia, Nitrite, Nitrate ntnu.no
Various Explosives (containing nitrate)SIFT-MSNH3, HCN, NO, NO2, HONO, HNO3 nih.gov

In atmospheric studies, 2-aminoethanol reacts with nitric acid to form solid ethanolaminium nitrate as an aerosol. scispace.comresearchgate.netresearchgate.net This indicates that under certain conditions, the solid form of the compound is a stable intermediate. The thermal decomposition of related compounds like neptunyl ammonium nitrate proceeds through intermediate solid phases, such as neptunyl nitrate and Np2O5, before forming the final oxide. youtube.com This suggests that the thermal decomposition of solid Ethanol, 2-amino-, nitrate (1:1) may also proceed through distinct solid intermediates before complete degradation.

Photolytic Degradation Studies and Kinetics under Light Exposure

The photolytic degradation of Ethanol, 2-amino-, nitrate (1:1) is of particular interest in the context of its environmental fate. Studies on the photodegradation of MEA in the presence of nitrate ions show that irradiation with UV light leads to the decay of both MEA and nitrate. rsc.org The photolysis of nitrate ions produces oxidants such as OH radicals, which then initiate the degradation of the amine. rsc.org

The photodegradation of MEA in aqueous titanium dioxide (TiO2) dispersions under UV irradiation produces carbon dioxide, ammonium (NH4+), and nitrate (NO3-) ions, as well as organic products like aminoacetaldehyde and ethylene (B1197577) glycol. researchgate.net In studies of the OH-initiated degradation of MEA in a photoreactor, the rate constant for the reaction was determined to be (9.2 ± 1.1)×10−11 cm3 molecule−1 s−1. scispace.comresearchgate.netcopernicus.org The major products of this photo-oxidation were formamide (B127407) and formaldehyde, with minor products including amino acetaldehyde (B116499) and 2-nitroamino ethanol. researchgate.net

Table 2: Products from the Photolytic Degradation of 2-Aminoethanol (MEA)

ConditionMajor ProductsMinor ProductsReference
Aqueous TiO2 dispersion, UV irradiationCO2, NH4+, NO3-Aminoacetaldehyde, Ethylene glycol researchgate.net
OH-initiated photo-oxidationFormamide, FormaldehydeAmino acetaldehyde, 2-nitroamino ethanol researchgate.net

Hydrolytic Stability and Degradation Kinetics in Aqueous and Non-Aqueous Media

The reaction kinetics of CO2 with 2-((2-aminoethyl) amino) ethanol (AEEA), a related amine, have been studied in both aqueous and non-aqueous (methanol and ethanol) solutions. researchgate.netrti.org The reaction rate was found to be significantly faster in aqueous solutions compared to the alcohol-based systems. researchgate.netrti.org This suggests that the medium can have a profound effect on the reaction kinetics and stability of such compounds.

Influence of Environmental Factors (e.g., pH, Temperature, Humidity) on Compound Stability

Environmental factors play a significant role in the stability of Ethanol, 2-amino-, nitrate (1:1).

pH: The pH of the medium has a strong influence on the photolytic degradation of MEA in the presence of nitrate. rsc.org In more acidic particles, the decay of both MEA and nitrate is enhanced. rsc.org This is contrary to some other amine oxidation reactions where faster decay is observed at higher pH. rsc.org The pH also affects the protonation state of the amine group, which in turn influences its reactivity. rsc.org

Temperature: Temperature has a very strong impact on the degradation of MEA. An increase of 20°C (from 55°C to 75°C) resulted in a 4.5-fold decrease in the amine concentration over a three-week period during oxidative degradation experiments. ntnu.no

Humidity: The relative humidity (RH) can affect the physical state and reactivity of hygroscopic salts like Ethanol, 2-amino-, nitrate (1:1). In studies of particulate MEA decay mediated by nitrate photolysis, experiments were conducted under different RH conditions, indicating its importance in atmospheric processes. rsc.org

Development of Mechanistic Models for Decomposition Processes and Prediction of Stability

Mechanistic models are essential for understanding and predicting the decomposition of Ethanol, 2-amino-, nitrate (1:1). For the OH-initiated degradation of MEA, a chamber aerosol model (MAFOR) has been used to quantify the losses of MEA to the particle phase, including the formation of ethanolaminium nitrate. scispace.comresearchgate.netcopernicus.org These models account for gas-phase chemistry, equilibrium gas/solid partitioning, and the formation of secondary organic aerosols. copernicus.org

The degradation pathways of MEA during nitrate photolysis have been investigated using quantum chemistry computations (Density Functional Theory - DFT). rsc.org These calculations help to elucidate the reaction mechanisms, including H-abstraction by OH radicals and subsequent fragmentation processes. researchgate.net The development of such models, combining experimental data with theoretical calculations, is crucial for predicting the stability and environmental impact of Ethanol, 2-amino-, nitrate (1:1).

Advanced Applications in Chemical Synthesis and Industrial Catalysis

Role as an Intermediate in Specialized Chemical Production

Ethanol (B145695), 2-amino-, nitrate (B79036) (1:1) serves as a crucial precursor in the synthesis of a variety of non-pharmacological nitrogenous compounds and plays a role in the development of polymerization initiator systems.

Precursor for the Synthesis of Non-Pharmacological Nitrogenous Compounds

The presence of both an amino group and a nitrate functionality makes Ethanol, 2-amino-, nitrate (1:1) a valuable starting material for a range of non-pharmacological nitrogenous compounds. The amine group provides a reactive site for N-alkylation and acylation reactions, leading to the formation of more complex amino alcohols and amides. These derivatives find applications in various industrial sectors.

One significant application is in the formulation of corrosion inhibitors . Nitrogen-containing compounds, particularly those with the ability to form protective films on metal surfaces, are effective in preventing corrosion. The synthesis of such inhibitors can be achieved by reacting the amino group of the ethanolamine (B43304) moiety with various organic molecules. cyberleninka.rugoogle.com

Furthermore, this compound is a precursor in the synthesis of amphoteric surfactants . These surfactants, which possess both anionic and cationic functional groups, are valued for their mildness and are used in personal care products and specialty cleaners. sanyo-chemical-solutions.comgoogle.com The amino group can be modified to introduce the cationic character, while the hydroxyl group can be derivatized to provide the anionic component.

The compound also serves as a source of nitrogen in the production of certain agrochemicals . While specific examples for the nitrate salt are not extensively documented, ethanolamines, in general, are used as building blocks in the synthesis of some pesticides and herbicides. numberanalytics.com Additionally, the nitrate component itself can be utilized as a nitrogen source in specialized fertilizer formulations.

Utilization in Polymerization Initiator Systems or Monomer Preparation

The field of polymer chemistry has explored the use of amine-containing compounds in initiator systems for polymerization reactions. Redox initiation systems, which involve a reducing agent and an oxidizing agent, are particularly effective for initiating polymerization at lower temperatures. cmu.edu Systems comprising a metal ion like Ce(IV) and an alcohol have been studied for the polymerization of monomers such as methyl methacrylate. researchgate.net While direct research on Ethanol, 2-amino-, nitrate (1:1) in these systems is limited, its alcohol functionality suggests potential as a reducing agent component in such redox pairs.

The amine group can also participate in polymerization processes. For instance, amines can act as chain transfer agents , which help in controlling the molecular weight of the resulting polymer. wikipedia.orggoogle.com In some polymerization reactions, the amine can be incorporated as an end-group, providing a site for further modification of the polymer.

While the direct use of Ethanol, 2-amino-, nitrate (1:1) as a monomer is not common, its derivatives can be transformed into vinyl monomers for subsequent polymerization. dtic.mil

Catalytic Applications in Organic Transformations

The unique chemical structure of Ethanol, 2-amino-, nitrate (1:1) lends itself to catalytic applications, particularly in the realms of organocatalysis and acid-base catalysis.

Exploration of Organocatalysis Utilizing the Amine Functionality

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a more sustainable alternative to metal-based catalysis. Primary amines are a well-established class of organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.gov This activation strategy is central to a variety of important carbon-carbon bond-forming reactions, including aldol (B89426) and Michael additions. nih.govbeilstein-journals.org

Although specific studies detailing the use of Ethanol, 2-amino-, nitrate (1:1) as an organocatalyst are not widespread, its primary amine group makes it a candidate for such applications. The presence of the hydroxyl group could also play a role in the catalytic cycle, potentially through hydrogen bonding interactions that stabilize transition states and influence stereoselectivity. researchgate.net Further research is needed to fully explore the potential of this compound and its derivatives as effective and selective organocatalysts.

Applications in Acid-Base Catalysis within Industrial Chemical Processes

Acid-base catalysis is a cornerstone of the chemical industry, underpinning the production of a vast array of chemicals and materials. numberanalytics.com Ethanolamines are known to be used in industrial processes where acid-base catalysis is required. Their basic nature, due to the amine group, allows them to act as catalysts in reactions such as esterifications and condensations.

Integration into Sustainable Chemical Manufacturing Processes and Waste Minimization Strategies

The principles of green chemistry and sustainable manufacturing are increasingly driving innovation in the chemical industry. These principles focus on reducing waste, using renewable resources, and designing safer chemical processes. wikipedia.org

One of the most significant applications of ethanolamines in the context of sustainable chemistry is in carbon capture and utilization (CCU) . Aqueous solutions of amines are widely used to scrub carbon dioxide (CO2) from flue gases of industrial plants. nih.govbellona.orgyoutube.com The captured CO2 can then be either sequestered or utilized as a C1 building block for the synthesis of valuable chemicals. While monoethanolamine (MEA) is a common choice, research into other amine-based systems, including those that could be derived from or regenerate compounds like Ethanol, 2-amino-, nitrate (1:1), is ongoing. The development of efficient CCU technologies is a critical step towards a circular carbon economy.

Waste minimization is a key tenet of green chemistry. The use of catalytic processes, as discussed in section 8.2, is inherently a waste minimization strategy, as catalysts are used in small amounts and can often be recycled. Furthermore, designing synthetic routes that maximize atom economy , meaning that a high proportion of the atoms in the reactants are incorporated into the final product, is another important approach. The bifunctional nature of Ethanol, 2-amino-, nitrate (1:1) can be advantageous in this regard, as both the amine and nitrate functionalities can potentially be incorporated into the target molecule, reducing the formation of byproducts.

Future Directions and Emerging Research Areas in Industrial Chemical Applications of Ethanol, 2-amino-, nitrate (1:1)

The unique chemical structure of Ethanol, 2-amino-, nitrate (1:1) positions it as a candidate for several cutting-edge industrial applications. Future research is poised to explore its potential in areas ranging from materials science to environmental chemistry.

Protic Ionic Liquids

Ethanol, 2-amino-, nitrate (1:1), also known as ethanolammonium nitrate (EtAN), is classified as a protic ionic liquid. ontosight.aiebi.ac.uk Ionic liquids are salts with low melting points that are gaining immense interest as green solvents and electrolytes due to their low vapor pressure, high thermal stability, and high ionic conductivity. ontosight.ai A closely related compound, ethylammonium (B1618946) nitrate (EAN), was the first ionic liquid to be described in 1914 and shares many properties with water, such as the ability to form three-dimensional hydrogen bonding networks. wikipedia.org

Future research will likely focus on leveraging EtAN's properties in various applications:

Electrochemical Devices: Its high ionic conductivity makes it a promising electrolyte for batteries, supercapacitors, and other electrochemical systems. ontosight.ai

Specialty Solvent: EtAN's ability to dissolve a wide range of compounds makes it a useful solvent for specialized chemical syntheses and extraction processes. ontosight.ai Research into using ionic liquids like EAN for nitration reactions showcases the potential for these systems to replace hazardous traditional reagents. organic-chemistry.org

Thermal Energy Storage: The phase change properties of EtAN are being investigated for its potential use in thermal energy storage systems. ontosight.ai

Energetic Materials

The presence of the nitrate group suggests that Ethanol, 2-amino-, nitrate (1:1) could be investigated for applications in energetic materials, such as propellants, gas generators, or pyrotechnics. tno.nl While it is not a primary explosive, it could function as an energetic plasticizer or a component in fuel-oxidizer mixtures. Its bifunctional nature allows for potential polymerization or incorporation into a polymer backbone to form energetic binders. Further research is needed to characterize its energetic properties and decomposition mechanisms to assess its suitability for these high-energy applications.

Environmental and Atmospheric Chemistry

The atmospheric degradation of 2-aminoethanol (MEA), which is released from industrial carbon capture facilities, is an area of active research. Studies have shown that the reaction of MEA with hydroxyl radicals in the atmosphere can lead to the formation of ethanolaminium nitrate salt as an aerosol. The formation and growth of these particles have implications for air quality and climate. Understanding the lifecycle of these aerosols is an emerging research area with direct industrial relevance.

The table below outlines key emerging research areas for the compound.

Emerging Research AreaResearch FocusPotential Industrial Impact
Protic Ionic Liquids Development as electrolytes, solvents for synthesis and extractions, and thermal energy storage media. ontosight.aiGreener and more efficient batteries, chemical manufacturing processes, and thermal management systems. ontosight.aiorganic-chemistry.org
Energetic Materials Characterization as an energetic plasticizer, fuel component, or precursor for energetic polymers. tno.nlDevelopment of new formulations for propellants and gas generants with tailored performance and safety characteristics.
Atmospheric Chemistry Studying the formation, growth, and environmental impact of ethanolaminium nitrate aerosols from industrial emissions.Informing environmental regulations and developing mitigation strategies for emissions from carbon capture technologies.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing ethanol, 2-amino-, nitrate (1:1) with high purity?

  • Methodological Answer : A modified diazo-coupling method can be employed, using 2-aminoethanol and nitric acid under controlled stoichiometric conditions. Ethanol-water mixtures (e.g., 70% ethanol) are effective solvents for recrystallization to remove impurities . Ensure reaction temperature is maintained below 40°C to prevent decomposition of the nitrate group. Purity can be validated via NMR (for structural confirmation) and ion chromatography (for nitrate content quantification) .

Q. How can researchers characterize the solubility of ethanol, 2-amino-, nitrate (1:1) in polar solvents?

  • Methodological Answer : Use gravimetric analysis or UV-Vis spectroscopy to measure solubility in water, ethanol, and methanol at varying temperatures (5–50°C). For example, solubility in water increases logarithmically with temperature due to hydrogen bonding between the amino group and solvent . Data discrepancies between studies may arise from differences in ionic strength or residual solvent impurities; replicate experiments with HPLC-grade solvents and controlled ionic additives (e.g., sodium nitrate) to standardize conditions .

Q. What spectroscopic techniques are optimal for confirming the molecular structure of this compound?

  • Methodological Answer :

  • FT-IR : Identify characteristic peaks for the nitrate group (~1380 cm⁻¹ symmetric stretching) and amino group (~3350 cm⁻¹ N-H stretching) .
  • ¹H/¹³C NMR : Assign signals for the ethanol backbone (e.g., δ 3.6 ppm for CH₂OH) and amino protons (δ 1.8–2.2 ppm) .
  • X-ray crystallography : Resolve bond angles (e.g., N–O bond distances ~1.25 Å) to confirm the nitrate coordination .

Advanced Research Questions

Q. How does pH influence the stability of ethanol, 2-amino-, nitrate (1:1) in aqueous solutions?

  • Methodological Answer : Perform accelerated stability studies by varying pH (3–10) and monitoring nitrate release via ion chromatography. The compound is stable at neutral pH (7–8), but acidic conditions (pH < 5) promote hydrolysis of the nitrate group, while alkaline conditions (pH > 9) degrade the amino-ethanol backbone . Use buffered solutions (e.g., phosphate buffer) to isolate pH effects from ionic interference .

Q. What mechanisms explain contradictory solubility data in supercritical CO₂ with ethanol cosolvents?

  • Methodological Answer : Contradictions may arise from differences in cosolvent polarity or pressure-temperature regimes. Employ the PR+COSMOSAC equation of state to model solubility behavior under supercritical conditions. Experimental validation at 40–60°C and 10–15 MPa can reconcile discrepancies, as ethanol’s polarity enhances solubility via dipole interactions with the amino group .

Q. How can computational modeling predict hydrogen-bonding interactions between ethanol, 2-amino-, nitrate (1:1) and biomolecules?

  • Methodological Answer : Use density functional theory (DFT) or molecular dynamics (MD) simulations to analyze hydrogen-bonding energy (e.g., between the amino group and DNA base pairs). For example, the 2-amino group stabilizes G•C base pairs by ~3 kcal/mol in ethanol solutions, but this energy decreases in high-ionic-strength environments . Validate predictions with isothermal titration calorimetry (ITC) .

Q. What experimental designs optimize nitrate removal efficiency using ethanol, 2-amino-, nitrate (1:1) in bioremediation studies?

  • Methodological Answer : Use a mixed carbon source (e.g., sawdust and ethanol) in batch reactors to enhance denitrification. Monitor nitrate removal rates via ion chromatography under controlled pH (7–8) and temperature (25–35°C). The amino group acts as an electron donor, but high nitrate concentrations (>113 mg/L) inhibit microbial activity; implement stepwise dosing to avoid toxicity .

Data Contradiction Resolution

Q. How should researchers address inconsistencies in reported thermodynamic properties (e.g., ΔfH°)?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., calorimetry vs. computational predictions via NIST Chemistry WebBook ). Discrepancies often stem from impurities or measurement techniques (e.g., static vs. flow calorimetry). Replicate experiments under identical conditions (solvent purity, instrument calibration) and report uncertainty intervals .

Q. Why do solubility studies in nitric acid-gadolinium salt mixtures show variable results?

  • Methodological Answer : Competing ion effects (e.g., gadolinium’s high charge density) can disrupt nitrate solvation. Use a chelating agent (e.g., EDTA) to mitigate metal-ion interference, and conduct experiments at fixed ionic strengths .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.